molecular formula C24H28ClN3O3 B6984189 Ethyl 3-[3'-(2-chlorophenyl)-1'-methyl-4'-oxospiro[piperidine-4,2'-quinazoline]-1-yl]propanoate

Ethyl 3-[3'-(2-chlorophenyl)-1'-methyl-4'-oxospiro[piperidine-4,2'-quinazoline]-1-yl]propanoate

Cat. No.: B6984189
M. Wt: 441.9 g/mol
InChI Key: ZWWVJGRQTXKFDL-UHFFFAOYSA-N
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Description

Ethyl 3-[3’-(2-chlorophenyl)-1’-methyl-4’-oxospiro[piperidine-4,2’-quinazoline]-1-yl]propanoate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[3’-(2-chlorophenyl)-1’-methyl-4’-oxospiro[piperidine-4,2’-quinazoline]-1-yl]propanoate typically involves multiple steps. The starting materials often include 2-chlorobenzaldehyde, piperidine, and ethyl acetoacetate. The reaction conditions usually require a base such as sodium hydride or potassium carbonate, and the reactions are carried out under reflux conditions in an appropriate solvent like ethanol or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3’-(2-chlorophenyl)-1’-methyl-4’-oxospiro[piperidine-4,2’-quinazoline]-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[3’-(2-chlorophenyl)-1’-methyl-4’-oxospiro[piperidine-4,2’-quinazoline]-1-yl]propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[3’-(2-chlorophenyl)-1’-methyl-4’-oxospiro[piperidine-4,2’-quinazoline]-1-yl]propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s spiro structure allows it to fit into unique binding sites, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[3’-(2-bromophenyl)-1’-methyl-4’-oxospiro[piperidine-4,2’-quinazoline]-1-yl]propanoate
  • Ethyl 3-[3’-(2-fluorophenyl)-1’-methyl-4’-oxospiro[piperidine-4,2’-quinazoline]-1-yl]propanoate

Uniqueness

Ethyl 3-[3’-(2-chlorophenyl)-1’-methyl-4’-oxospiro[piperidine-4,2’-quinazoline]-1-yl]propanoate is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and binding properties. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

ethyl 3-[3'-(2-chlorophenyl)-1'-methyl-4'-oxospiro[piperidine-4,2'-quinazoline]-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O3/c1-3-31-22(29)12-15-27-16-13-24(14-17-27)26(2)20-10-6-4-8-18(20)23(30)28(24)21-11-7-5-9-19(21)25/h4-11H,3,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWVJGRQTXKFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCC2(CC1)N(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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